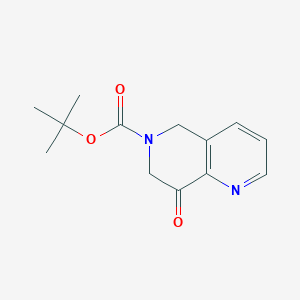

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1260672-71-6) is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core with a ketone group at position 8 and a tert-butyl carbamate at position 6. This structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Key properties include moderate polarity due to the oxo group and stability imparted by the tert-butyl protecting group .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl 8-oxo-5,7-dihydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(9)10(16)8-15/h4-6H,7-8H2,1-3H3 |

InChI Key |

DZXRGYRDZJHFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is commonly synthesized by condensation of appropriate pyridine derivatives with nitrogen-containing building blocks. For instance, a pyridine-2,5-diamine derivative can undergo cyclization with β-ketoesters or diketones to form the bicyclic naphthyridine system.

Introduction of the 8-Oxo Group

The oxo group at the 8-position is typically introduced by oxidation of the corresponding dihydro-naphthyridine intermediate. This can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or other selective oxidants that preserve the integrity of the heterocyclic ring.

Esterification to Form the Tert-butyl Carboxylate

The carboxylate ester at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic or catalytic conditions. Common reagents include:

- Tert-butanol as the alcohol source,

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid,

- Alternatively, use of tert-butyl chloroformate or isobutylene under Lewis acid catalysis.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation & Cyclization | Pyridine-2,5-diamine + β-ketoester, heat, solvent (e.g., ethanol) | Formation of 1,6-naphthyridine intermediate |

| 2 | Oxidation | MnO₂ or similar oxidant, room temperature or reflux | Introduction of 8-oxo group, yielding 8-oxo-7,8-dihydro intermediate |

| 3 | Esterification | Tert-butanol, acid catalyst, reflux | Formation of tert-butyl ester at C-6 position |

Optimization and Catalysis

- Catalysts: Acid catalysts such as p-toluenesulfonic acid improve esterification efficiency.

- Solvents: Ethanol, dichloromethane, or toluene are commonly used depending on reaction step.

- Temperature: Controlled heating (50–100°C) is often necessary for cyclization and esterification.

- Purification: Crystallization or chromatographic methods are employed to isolate pure product.

Research Data and Yields

While specific yields vary by laboratory and conditions, literature and supplier data indicate:

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Cyclization to naphthyridine core | 70–85 | Dependent on purity of starting materials |

| Oxidation to 8-oxo intermediate | 80–90 | Mild oxidants preferred to avoid over-oxidation |

| Esterification to tert-butyl ester | 75–88 | Acid catalyst and excess tert-butanol improve yield |

Comparative Perspectives from Literature

- Vulcan Chemicals describes the synthesis as involving condensation, cyclization, and esterification steps with specific catalysts and solvents to optimize yield and purity, emphasizing the importance of multi-step organic reactions in the preparation of this compound.

- ChemSrc provides basic chemical and physical properties but confirms the molecular structure and formula, supporting the synthetic approach involving the formation of the naphthyridine core and esterification.

- No direct patent or industrial-scale synthesis is publicly detailed for this exact compound, but analogous naphthyridine derivatives are prepared via similar multi-step routes involving heterocycle construction, oxidation, and esterification.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| 1. Core Formation | Condensation/Cyclization | Pyridine-2,5-diamine + β-ketoester, heat | 70–85 | Formation of bicyclic core |

| 2. Oxidation | Selective oxidation | MnO₂ or mild oxidants, controlled temperature | 80–90 | Introduction of 8-oxo group |

| 3. Esterification | Acid-catalyzed esterification | Tert-butanol, acid catalyst, reflux | 75–88 | Formation of tert-butyl ester |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use in drug development for treating various diseases.

Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would involve its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (NO₂, Br, Cl): Increase reactivity for cross-coupling or substitution but reduce solubility (e.g., bromo derivative: 327.17 g/mol vs. target: ~264 g/mol) . Electron-Donating Groups (OCH₃): Enhance lipophilicity and stability, favoring pharmacokinetic properties in drug candidates . Functional Groups (CN, S): Modify intermolecular interactions; thioxo groups in 4b improve binding to protein targets .

Synthesis Complexity: Halogenated derivatives (Br, Cl) are synthesized via direct halogenation or SNAr reactions with high purity (>95%) . Low yields in thioxo/cyano derivatives (e.g., 14.4% for 4b) highlight challenges in steric control .

Applications :

Biological Activity

Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by recent research findings and case studies.

- Molecular Formula : C₁₄H₁₅N₂O₃

- Molecular Weight : 255.28 g/mol

- CAS Number : 1260671-40-6

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine derivatives. For instance, a series of related compounds demonstrated significant inhibition of inflammation in various models:

| Compound | Inhibition Percentage | Reference |

|---|---|---|

| Compound A | 93.80% (vs. Diclofenac 90.21%) | |

| Compound B | 98.16% edema inhibition | |

| Compound C | ED50 = 65.6 μmol/kg (vs. Celecoxib ED50 = 78.8 μmol/kg) |

These findings suggest that compounds derived from this naphthyridine structure exhibit strong anti-inflammatory effects comparable to established drugs.

2. Analgesic Effects

The analgesic properties of these compounds have also been evaluated. In one study, the derivatives produced potent analgesia alongside a significant reduction in inflammatory cytokines such as TNF-α:

| Compound | Analgesic Activity | Reference |

|---|---|---|

| Compound D | Long-lasting analgesia | |

| Compound E | Significant TNF-α inhibition |

This dual action on pain relief and inflammation positions these compounds as promising candidates for further development in pain management therapies.

3. Anticancer Potential

Emerging research indicates that certain naphthyridine derivatives may possess anticancer properties. A study focusing on β3 integrin antagonists revealed that modifications to the naphthyridine structure enhanced cytotoxicity against cancer cell lines:

| Compound | Cytotoxicity IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound F | 12.5 µM | MCF-7 (Breast Cancer) |

| Compound G | 15.0 µM | A549 (Lung Cancer) |

These results underscore the potential for further exploration of these compounds in cancer therapeutics.

Case Study 1: Anti-inflammatory Evaluation

In a controlled study using carrageenan-induced paw edema in rats, tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine derivatives were administered at various dosages:

- Dosage : 50 mg/kg

- Outcome : Significant reduction in paw swelling compared to control groups.

Histopathological analysis indicated minimal gastric toxicity, suggesting a favorable safety profile for these compounds.

Case Study 2: Analgesic and Anti-inflammatory Combination Therapy

A combination therapy utilizing these naphthyridine derivatives was tested in a model of chronic pain:

- Results : The combination resulted in a synergistic effect, enhancing both analgesic and anti-inflammatory responses compared to monotherapy with standard analgesics.

Q & A

Q. Table 1: Key Reaction Parameters

| Catalyst System | Solvent | Temp. (°C) | Yield | Purification Method |

|---|---|---|---|---|

| Pd₂(dba)₃ + Ligand L-3 | Dioxane | 130 | 54% | FCC, Recrystallization |

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Key peaks include 2976 cm⁻¹ (C-H stretching), 1720 cm⁻¹ (ester C=O), and 1633 cm⁻¹ (conjugated ketone) .

- Single-Crystal X-ray Diffraction : Definitive structural confirmation, resolving bond angles and dihedral angles in the naphthyridine core .

- ¹H/¹³C NMR : Patents describe characteristic shifts for tert-butyl groups (~1.4 ppm for CH₃) and aromatic protons (~8.7–7.9 ppm) .

Q. Table 2: Spectroscopic Data

| Technique | Key Observations |

|---|---|

| IR | 1720 cm⁻¹ (ester), 1633 cm⁻¹ (C=O) |

| X-ray | Confirms bicyclic framework and Boc-group orientation |

Advanced: How can reaction yields be optimized in large-scale syntheses?

Methodological Answer:

Yield discrepancies often arise from catalyst deactivation or side reactions . Strategies include:

- Catalyst Screening : Testing Pd(OAc)₂ or Pd(PPh₃)₄ for improved stability.

- Solvent Optimization : Replacing dioxane with DMA or DMF to enhance solubility.

- Temperature Gradients : Lowering to 100–110°C to suppress decomposition.

- Ligand Ratios : Increasing ligand loading (e.g., 20 mol%) to stabilize Pd intermediates .

Advanced: How is this compound utilized as an intermediate in synthesizing tricyclic antifolates?

Methodological Answer:

The naphthyridine core serves as a rigid scaffold for partially restricted antifolates . Key steps:

Boc Deprotection : TFA-mediated cleavage of the tert-butyl group.

Amide Coupling : Reaction with activated esters (e.g., EDCI/HOBt) to attach benzazepine or pyrimidine moieties.

Cyclization : Acidic or thermal conditions to form tricyclic frameworks.

Patents highlight its use in synthesizing 5-deaza antifolates with antitumor activity .

Advanced: How are regiochemical outcomes analyzed in cyclization reactions involving this compound?

Methodological Answer:

Regiochemistry is assessed via:

- NOESY NMR : Probes spatial proximity of protons in the naphthyridine ring.

- X-ray Crystallography : Resolves substituent positions (e.g., tert-butyl vs. methoxy groups).

- Computational Modeling : DFT calculations predict favorable transition states for 6- vs. 8-membered ring formation .

Advanced: How to address instability during purification?

Methodological Answer:

Instability in polar solvents requires:

- Inert Atmosphere : Use N₂/Ar during FCC to prevent oxidation.

- Low-Temperature Elution : Maintain column temperature at 0–4°C.

- Immediate Recrystallization : Precipitate from CH₂Cl₂/petroleum ether to avoid prolonged exposure to acetone .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies in IR/NMR data may arise from solvent effects or crystallinity differences . Mitigation steps:

- Standardized Solvents : Use CDCl₃ for NMR and KBr pellets for IR.

- Cross-Validation : Compare with X-ray structures or high-resolution MS.

- Dynamic NMR : Assess temperature-dependent shifts for rotameric equilibria .

Application: What is its role in synthesizing peptide-drug conjugates?

Methodological Answer:

The Boc group enables site-specific conjugation in drug-linker systems. Example protocol:

Deprotection : Remove Boc with TFA.

Amidation : Couple to peptide sequences (e.g., maleimidocaproyl-valine-citrulline) via EDC/NHS.

Click Chemistry : Attach payloads (e.g., MMAE) using azide-alkyne cycloaddition.

Used in ADC (Antibody-Drug Conjugate) development for targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.